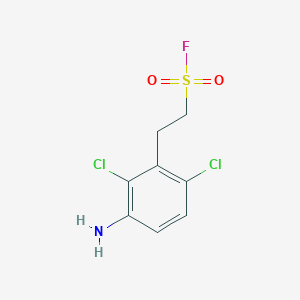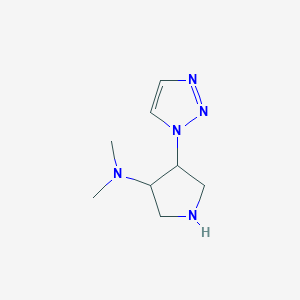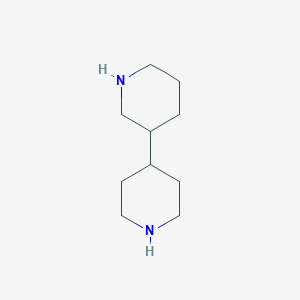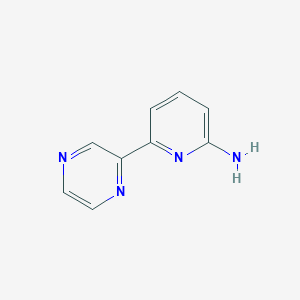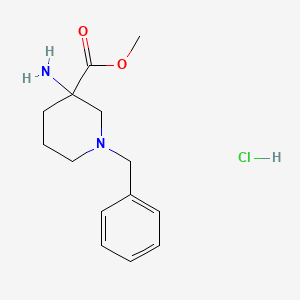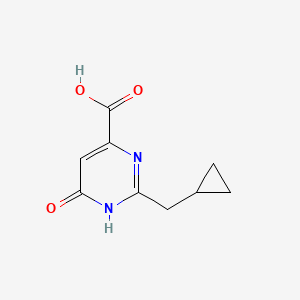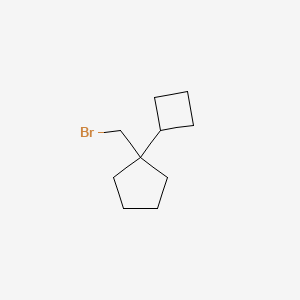![molecular formula C9H20N2O B13199828 (3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide](/img/structure/B13199828.png)
(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl(methyl)amino group attached to the third carbon of a butanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide typically involves the reaction of N,N-dimethylbutanamide with ethyl(methyl)amine. The reaction is carried out under controlled conditions to ensure the correct stereochemistry of the product. Common reagents used in this synthesis include catalysts such as palladium or platinum, which facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems ensures consistent production quality and scalability.
化学反应分析
Types of Reactions
(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
科学研究应用
(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context.
相似化合物的比较
Similar Compounds
(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylpropanamide: Similar structure but with a shorter carbon chain.
(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylpentanamide: Similar structure but with a longer carbon chain.
(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylhexanamide: Similar structure but with an even longer carbon chain.
Uniqueness
(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide is unique due to its specific stereochemistry and the presence of both ethyl and methyl groups on the amino moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C9H20N2O |
|---|---|
分子量 |
172.27 g/mol |
IUPAC 名称 |
(3R)-3-[ethyl(methyl)amino]-N,N-dimethylbutanamide |
InChI |
InChI=1S/C9H20N2O/c1-6-11(5)8(2)7-9(12)10(3)4/h8H,6-7H2,1-5H3/t8-/m1/s1 |
InChI 键 |
FVYNEPSEBQGGAU-MRVPVSSYSA-N |
手性 SMILES |
CCN(C)[C@H](C)CC(=O)N(C)C |
规范 SMILES |
CCN(C)C(C)CC(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



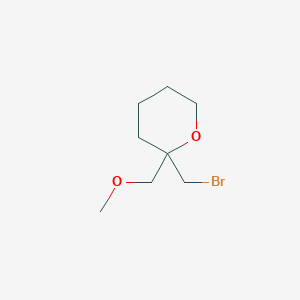
![3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13199763.png)
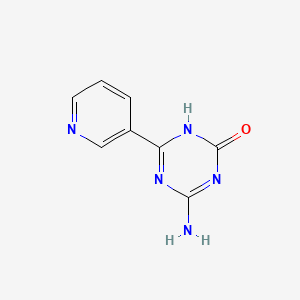
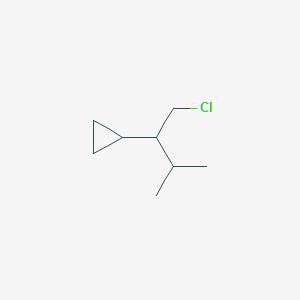
![Ethyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13199786.png)
![4-[(1R)-1-Aminoethyl]-N-benzylbenzene-1-sulfonamide](/img/structure/B13199790.png)
